molecular formula C12H18ClNO3 B1392417 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride CAS No. 1219949-55-9

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride

Cat. No.: B1392417
CAS No.: 1219949-55-9
M. Wt: 259.73 g/mol
InChI Key: FKTMBEKHWYUYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. It is a derivative of piperidine and furoic acid, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride typically involves the esterification of 2-furoic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is unique due to its specific combination of the piperidine and furoate moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16ClN O3
  • Molecular Weight : 245.71 g/mol

The compound features a piperidine ring, which is known for its role in various pharmacological activities, and a furoate moiety that contributes to its chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which can influence mood, cognition, and motor functions.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant-like effects : Animal studies have shown improvements in depressive behaviors when treated with this compound.
  • Anxiolytic properties : It may reduce anxiety-related behaviors in preclinical models.
  • Cognitive enhancement : Preliminary studies suggest potential benefits in memory and learning processes.

Case Studies

  • Antidepressant Activity :
    • A study involving rodents demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects .
  • Anxiolytic Effects :
    • In another experiment, the compound was tested in elevated plus-maze models, where it showed a marked increase in the time spent in open arms, suggesting reduced anxiety levels .
  • Cognition Improvement :
    • Cognitive tests indicated that subjects treated with this compound performed better on tasks requiring memory retention compared to control groups .

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzymes associated with neurotransmitter breakdown, thereby increasing the availability of neurotransmitters like serotonin and norepinephrine. This mechanism is crucial for its potential antidepressant effects.

In Vivo Studies

In vivo studies further support the compound's efficacy:

  • Dosage Effects : Varying doses were tested to determine the optimal therapeutic range. Results indicated that lower doses were effective for anxiolytic effects while higher doses were necessary for antidepressant outcomes.
  • Side Effects Profile : The studies also monitored side effects, revealing a relatively safe profile compared to traditional antidepressants .

Comparative Analysis

A comparison of this compound with other similar compounds (e.g., selective serotonin reuptake inhibitors) suggests that it may offer a unique mechanism of action with potentially fewer side effects due to its dual action on both serotonin and norepinephrine systems.

Compound NameMechanism of ActionEfficacy (Animal Models)Side Effects
2-(2-Piperidinyl)ethyl 2-furoate HClModulates neurotransmitter levelsSignificant improvementMinimal
SSRI (e.g., Fluoxetine)Selective serotonin reuptake inhibitorModerate improvementCommon (nausea, insomnia)
TCA (e.g., Amitriptyline)Blocks norepinephrine reuptakeHigh improvementHigh (weight gain, sedation)

Properties

IUPAC Name

2-piperidin-2-ylethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c14-12(11-5-3-8-15-11)16-9-6-10-4-1-2-7-13-10;/h3,5,8,10,13H,1-2,4,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMBEKHWYUYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-55-9
Record name 2-Furancarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.